3-Amino-4-methoxypicolinamide
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Overview
Description
3-Amino-4-methoxypicolinamide is an organic compound with the molecular formula C7H9N3O2 It is a derivative of picolinamide, characterized by the presence of an amino group at the 3-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Amination: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Methanol (CH3OH) with sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-Nitro-4-methoxypicolinamide.
Reduction: this compound.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-methoxypicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxypyridine: Similar structure but lacks the amide group.
4-Methoxypicolinamide: Similar structure but lacks the amino group.
3-Amino-4-methylpyridine: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-Amino-4-methoxypicolinamide is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-amino-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-12-4-2-3-10-6(5(4)8)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |
InChI Key |
JMAZFJMQJZYBDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)N)N |
Origin of Product |
United States |
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